5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
“5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical compound with the CAS Number: 134302-12-8 . It has a molecular weight of 240.26 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The molecule contains a total of 36 bonds. There are 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ketone (aliphatic), and 2 ethers (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds like 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) are known to participate in Knoevenagel condensation reactions with aldehydes .Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . Its IUPAC name is 5-(cyclopentylcarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Derivatives : 5-Phenyl-1,3-dioxane-4,6-dione derivatives can be synthesized through cycloaddition and transformation processes. These derivatives have a rigid cyclic structure and can undergo easy hydrolysis (Saidi, Shaterian, & Sheibani, 2000).
Chemical Reactions and Applications
- Hydroalkylation and Intramolecular Reactions : 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is involved in platinum(II)/europium(III)-catalyzed intramolecular hydroalkylation, forming cyclohexanones in moderate to excellent yields (Liu & Widenhoefer, 2005).
Material Science and Polymer Research
- Polymer Toughening : A derivative of this compound, specifically 3-Methylene-6-methyl-1,4-dioxane-2,5-dione, was synthesized and used for toughening polylactide, demonstrating significant improvements in toughness over conventional polylactide materials (Jing & Hillmyer, 2008).
Biochemistry and Medicinal Applications
- DPPH Radical Scavenging Activity : Studies on 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, using single crystal XRD and DFT techniques, revealed that these compounds exhibit notable DPPH radical scavenging activity and cytotoxicity against A431 cancer cell lines (Kumar, Prabhu, & Bhuvanesh, 2014).
Environmental Chemistry
- Corrosion Inhibition : Spirocyclopropane derivatives of this compound showed effectiveness as corrosion inhibitors for mild steel in acidic environments. Their adsorption on steel surfaces was influenced by π-electrons and lone-pair electrons (Chafiq et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
5-(cyclopentanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-12(2)16-10(14)8(11(15)17-12)9(13)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXSBJOWHMRQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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